3-Hydroxy-2-naphthonitrile

froth flotation rare earth beneficiation hydroxamic acid collector

3-Hydroxy-2-naphthonitrile (2-cyano-3-hydroxynaphthalene) is a bifunctional naphthalene derivative bearing a hydroxyl group at the 3-position and a nitrile at the 2-position. It serves as a strategic building block for constructing naphthyl hydroxamic acid flotation collectors, heterocyclic scaffolds, and bioactive molecules.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 52449-77-1
Cat. No. B1610407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-naphthonitrile
CAS52449-77-1
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C#N)O
InChIInChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H
InChIKeyJWPUYMTZIAJFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-naphthonitrile (CAS 52449-77-1): A Versatile Hydroxynitrile Intermediate for Tailored Collector Synthesis and Heterocyclic Chemistry


3-Hydroxy-2-naphthonitrile (2-cyano-3-hydroxynaphthalene) is a bifunctional naphthalene derivative bearing a hydroxyl group at the 3-position and a nitrile at the 2-position . It serves as a strategic building block for constructing naphthyl hydroxamic acid flotation collectors, heterocyclic scaffolds, and bioactive molecules [1]. The adjacency of the –OH and –CN groups enables intramolecular cyclization and chelative adsorption motifs that are not accessible with other hydroxynaphthonitrile isomers.

Why Regioisomeric Hydroxynaphthonitriles Cannot Be Interchanged: The Critical Role of –OH/–CN Positioning


The relative positions of the hydroxyl and nitrile substituents on the naphthalene ring dictate the chelation geometry, steric hindrance, and electronic properties of downstream derivatives [1]. For example, conversion of 3-hydroxy-2-naphthonitrile to 2-hydroxy-3-naphthyl hydroxamic acid (H205) yields a collector with >90% bastnaesite recovery at pH 8–9 [2], while the regioisomeric 1-hydroxy-2-naphthyl hydroxamic acid (derived from 2-hydroxy-1-naphthonitrile) exhibits superior selectivity in bastnaesite/fluorite separation [1]. Substituting one isomer for the other would fundamentally alter flotation performance or synthetic pathway outcomes, making generic interchange technically invalid.

3-Hydroxy-2-naphthonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Bastnaesite Flotation Recovery of H205 Collector Derived from 3-Hydroxy-2-naphthonitrile vs. No-Collector Baseline

The hydroxamic acid H205, synthesized directly from 3-hydroxy-2-naphthonitrile, delivers >90% bastnaesite flotation recovery at pH 8–9, markedly outperforming a no-collector baseline [1]. This establishes the compound's practical value as a collector precursor relative to non-derivatized flotation approaches.

froth flotation rare earth beneficiation hydroxamic acid collector

Selectivity Trade-Off: 2-OH-3-NHA (from 3-Hydroxy-2-naphthonitrile) vs. 1-OH-2-NHA in Bastnaesite/Fluorite Separation

In direct comparative flotation tests, 1-hydroxy-2-naphthyl hydroxamic acid (1-OH-2-NHA, derived from 2-hydroxy-1-naphthonitrile) exhibits superior selectivity for bastnaesite over fluorite compared to 2-hydroxy-3-naphthyl hydroxamic acid (2-OH-3-NHA, derived from 3-hydroxy-2-naphthonitrile) [1]. The lower selectivity of 2-OH-3-NHA is attributed to the higher reactivity of its naphthalene ring-bonded –OH group, as demonstrated by first-principles calculations [1].

selective flotation bastnaesite/fluorite separation naphthyl hydroxamic acid

Dihydroorotase Enzyme Inhibition IC50 of 3-Hydroxy-2-naphthonitrile

3-Hydroxy-2-naphthonitrile exhibits an IC50 value of 1.80×10⁵ nM (180 µM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. This potency is modest and serves primarily as a benchmark for structure–activity relationship (SAR) campaigns rather than a strong differentiation signal, as no direct comparator data are available.

enzyme inhibition dihydroorotase medicinal chemistry

Zero Rotatable Bonds and Defined H-Bond Donor/Acceptor Count vs. Regioisomers

3-Hydroxy-2-naphthonitrile possesses 0 rotatable bonds, 1 H-bond donor, and 2 H-bond acceptors . The 2-hydroxy-1-naphthonitrile isomer shares the same counts , while 6-hydroxy-2-naphthonitrile also has 0 rotatable bonds but differs in the spatial arrangement of H-bonding vectors . These subtle differences can affect molecular recognition and crystal packing, though quantitative differentiation in a biological or materials context requires case-specific experimental validation.

physicochemical properties drug-likeness molecular rigidity

Optimal Deployment Scenarios for 3-Hydroxy-2-naphthonitrile Based on Quantitative Differentiation Evidence


Froth Flotation Collector Precursor for Bastnaesite Recovery

3-Hydroxy-2-naphthonitrile is the direct synthetic precursor to 2-hydroxy-3-naphthyl hydroxamic acid (H205), which achieves >90% bastnaesite recovery at pH 8–9 in single-mineral flotation tests [1]. This scenario is best suited for rare earth beneficiation R&D groups seeking a high-recovery hydroxamic acid collector backbone.

Medicinal Chemistry Scaffold for Enzyme Inhibitor SAR Campaigns

With a reported IC50 of 180 µM against dihydroorotase [2], 3-hydroxy-2-naphthonitrile can serve as a starting point for fragment-based or structure-guided optimization of naphthonitrile-based inhibitors. The rigid, planar scaffold with defined H-bond donor/acceptor geometry supports rational modification.

Synthesis of Dyes and Pigments via Nitrile and Hydroxyl Functionalization

The hydroxyl group enables electrophilic substitution and metal coordination, while the nitrile can be transformed into amides, carboxylic acids, or heterocycles, making the compound a versatile intermediate for colorant chemistry .

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